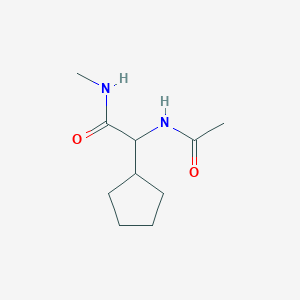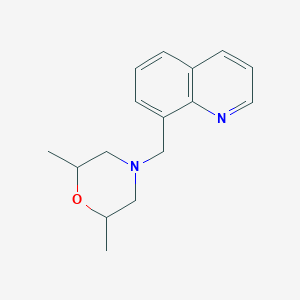![molecular formula C17H23NO3 B7492907 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one, commonly known as MDBP, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications.
作用机制
MDBP acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which may contribute to its antidepressant effects.
Biochemical and physiological effects:
MDBP has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal studies. It has also been found to decrease the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
MDBP has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse and addiction should be taken into consideration.
未来方向
MDBP has the potential to be developed into a novel therapeutic agent for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Additionally, its potential for abuse and addiction should be further investigated to ensure its safe use.
合成方法
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and 2-methylbutanone. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
MDBP has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been investigated as a potential tool for studying the mechanisms underlying these disorders.
属性
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-12(2)17(19)18-8-4-5-14(18)13-6-7-15-16(11-13)21-10-9-20-15/h6-7,11-12,14H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGSFGGUIJORJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)




![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)